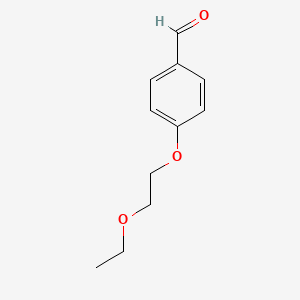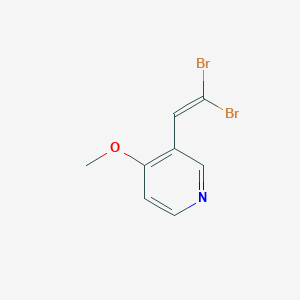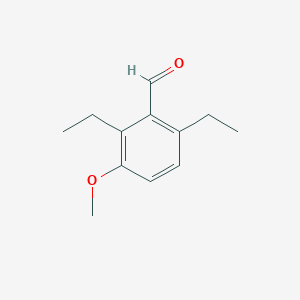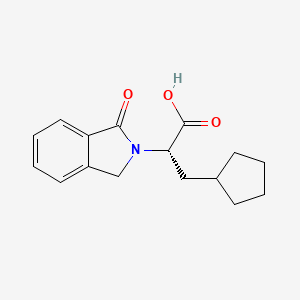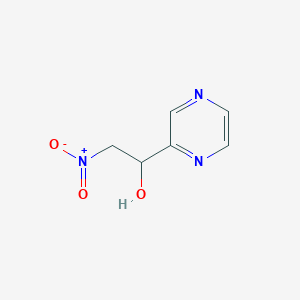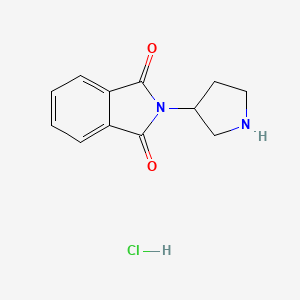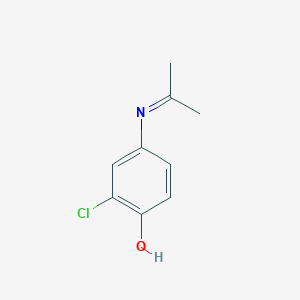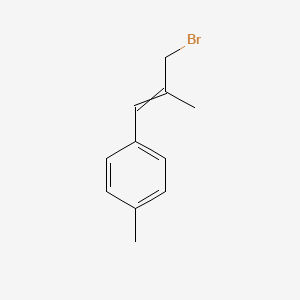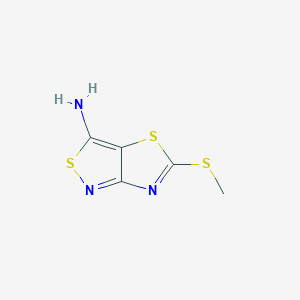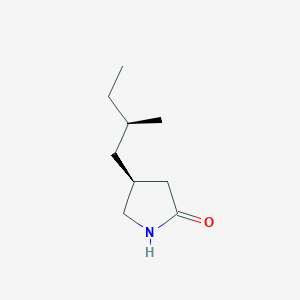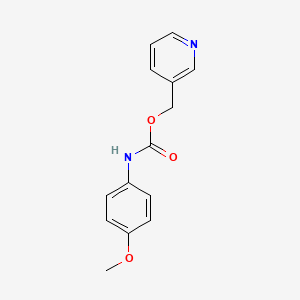
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate
Descripción general
Descripción
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is an organic compound that features a combination of a methoxyphenyl group and a pyridinylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate typically involves the reaction of 4-methoxyphenyl isocyanate with pyridin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyridin-3-ylmethyl 4-methoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of heterocyclic compounds .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .
Medicine
Medically, this compound is explored for its potential therapeutic effects. It is studied for its role in treating conditions such as cancer and neurodegenerative diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of advanced polymers and coatings .
Mecanismo De Acción
The mechanism of action of Pyridin-3-ylmethyl 4-methoxyphenylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or receptor antagonism .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Studied for its anticancer properties.
Uniqueness
Pyridin-3-ylmethyl 4-methoxyphenylcarbamate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications, from drug design to materials science, highlights its significance .
Propiedades
Fórmula molecular |
C14H14N2O3 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-6-4-12(5-7-13)16-14(17)19-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
WDSNFAMKFOMQBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
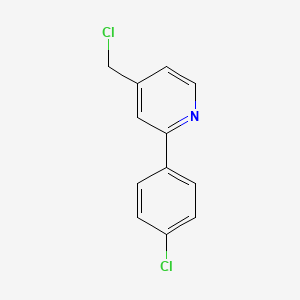
![1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8391154.png)
![4-[4-[3-(4-Acetylpiperazin-1-yl)propoxy]phenyl]piperidine](/img/structure/B8391156.png)
![10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide](/img/structure/B8391167.png)
